molecular formula C14H20N2O5S3 B7832614 1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7832614
M. Wt: 392.5 g/mol
InChI Key: GVDBCUQKBDRGII-RYUDHWBXSA-N
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Description

1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydrothiophene ring, and a thienylsulfonyl group

Properties

IUPAC Name

1-[(3S,4R)-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S3/c15-14(17)10-3-5-16(6-4-10)11-8-23(18,19)9-12(11)24(20,21)13-2-1-7-22-13/h1-2,7,10-12H,3-6,8-9H2,(H2,15,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBCUQKBDRGII-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the tetrahydrothiophene ring, and the attachment of the thienylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE
  • This compound

Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry

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